Giripladib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471130 | |
| Record name | Giripladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865200-20-0 | |
| Record name | Giripladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Giripladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GIRIPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Giripladib's Impact on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Giripladib, a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2), has demonstrated anti-angiogenic properties. This technical guide provides an in-depth overview of this compound's mechanism of action in inhibiting angiogenesis, detailed experimental protocols for assessing its effects, and a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathways involved and the logical workflow of relevant experimental procedures.
Introduction: The Role of cPLA2 in Angiogenesis
Cytosolic phospholipase A2 (cPLA2) is a key enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids. These products are precursors for various bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation and cell signaling. Emerging evidence indicates that cPLA2 plays a significant role in promoting angiogenesis.
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. The VEGF signaling pathway involves the activation of multiple downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival—key events in angiogenesis. cPLA2 has been identified as a downstream effector of the VEGF receptor, and its activation is implicated in mediating VEGF-induced angiogenic responses in endothelial cells.
This compound, as a specific inhibitor of cPLA2, presents a targeted approach to disrupt these pro-angiogenic signaling cascades.
Mechanism of Action: this compound's Inhibition of Angiogenic Signaling
This compound exerts its anti-angiogenic effects by directly inhibiting the enzymatic activity of cPLA2. This inhibition disrupts the VEGF signaling cascade at a critical juncture. Specifically, this compound has been shown to inhibit the radiation-induced phosphorylation of ERK and Akt in cultured endothelial cells.[1][2] By blocking the activation of these key downstream kinases, this compound effectively attenuates the cellular processes essential for the formation of new blood vessels. The inhibition of cPLA2 by this compound leads to a reduction in endothelial cell proliferation, migration, and the ability to form capillary-like structures.[3]
Signaling Pathway Diagram
Caption: this compound inhibits angiogenesis by blocking cPLA2 activation downstream of VEGFR.
Quantitative Data on the Anti-Angiogenic Effects of cPLA2 Inhibition
While specific quantitative data for this compound's anti-angiogenic effects are not extensively published, studies on other potent cPLA2 inhibitors provide valuable insights into the expected efficacy.
| Assay Type | cPLA2 Inhibitor | Cell Type | Key Findings | Reference |
| Proliferation Assay | Pyrrolidine-1 | HUVEC | Dose-dependent inhibition of proliferation. | [4] |
| Tube Formation Assay | Pyrrolidine-1 | HUVEC | Tubule length reduced to 32.8 ± 4.8% of controls. | [5] |
| Enzyme Inhibition | ASB14780 | Human Whole Blood | IC50 value of 0.020 µM. | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to assess the anti-angiogenic potential of compounds like this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation rate of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
BrdU Cell Proliferation ELISA Kit
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
The following day, replace the medium with fresh EGM containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells.
Materials:
-
HUVECs
-
EGM with 2% FBS
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM containing 2% FBS and different concentrations of this compound or a vehicle control.
-
Capture images of the wounds at 0 hours and after a defined period (e.g., 12-24 hours).
-
Quantify the wound closure by measuring the area of the cell-free gap at each time point using image analysis software.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM containing different concentrations of this compound or a vehicle control.
-
Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C and 5% CO₂.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Express the results as a percentage of inhibition relative to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.
Conclusion
This compound, through its specific inhibition of cPLA2, presents a promising therapeutic strategy for targeting angiogenesis. Its mechanism of action, centered on the disruption of the VEGF signaling cascade and subsequent inhibition of ERK and Akt phosphorylation, effectively hinders key endothelial cell functions required for neovascularization. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and quantitative evaluation of this compound and other cPLA2 inhibitors as anti-angiogenic agents. Further research to generate specific quantitative data for this compound in these assays will be crucial for its clinical development in oncology and other angiogenesis-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell proliferation is enhanced by low dose non-thermal plasma through fibroblast growth factor-2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Giripladib and its Interaction with ERK and Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Giripladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has garnered significant interest for its therapeutic potential in a range of diseases, including osteoarthritis and various cancers. Its mechanism of action, centered on the inhibition of arachidonic acid release, has profound implications for downstream signaling pathways critical to cell proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of this compound's interaction with two pivotal signaling cascades: the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. Emerging evidence demonstrates that this compound can attenuate the phosphorylation, and thus the activation, of both ERK and Akt. This guide will delve into the mechanistic underpinnings of this interaction, present available quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks involved.
Introduction to this compound and its Target: cPLA2α
This compound is an indole-based small molecule inhibitor that specifically targets the alpha isoform of cytosolic phospholipase A2 (cPLA2α). cPLA2α is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is a precursor to a wide array of bioactive lipids, collectively known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are potent mediators of inflammation, pain, and fever. By inhibiting cPLA2α, this compound effectively curtails the production of these pro-inflammatory molecules.
The ERK and Akt Signaling Pathways: Central Regulators of Cellular Processes
The ERK (MAPK) and PI3K/Akt signaling pathways are fundamental intracellular cascades that govern a multitude of cellular functions, including growth, proliferation, survival, and differentiation.
-
The Ras-Raf-MEK-ERK Pathway: This cascade is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of Ras, which in turn activates a kinase cascade comprising Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell cycle progression and proliferation.
-
The PI3K/Akt Pathway: Activation of this pathway, often also triggered by growth factors, leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Phosphorylated Akt (p-Akt) plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and in regulating cell growth and metabolism.
Dysregulation of both the ERK and Akt pathways is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.
This compound's Interaction with ERK and Akt Phosphorylation
Recent findings have illuminated a direct link between this compound's inhibition of cPLA2α and the modulation of ERK and Akt signaling. The primary mechanism is believed to be the reduction of arachidonic acid and its metabolites, which can act as signaling molecules to activate these pathways.
One key finding indicates that this compound inhibits the radiation-induced increase of phosphorylated ERK and phosphorylated Akt in endothelial cells. Furthermore, studies on the broader role of cPLA2α have shown that its inhibition can lead to a decrease in the phosphorylation of ERK and downstream effectors of the Akt pathway, such as mTOR. In the context of hepatocellular carcinoma, cPLA2α has been implicated in mediating cellular transitions through the PI3K/Akt/ERK pathway, suggesting that its inhibition would disrupt these processes. In breast cancer, blockage of cPLA2α has been shown to sensitize cancer cells to chemotherapy by suppressing both ERK and mTOR (a downstream target of Akt) signaling.[1]
Quantitative Data on the Inhibition of ERK and Akt Phosphorylation
While direct IC50 values for this compound's inhibition of ERK and Akt phosphorylation are not yet widely published, the available information strongly suggests a dose-dependent effect. The following table summarizes the known inhibitory concentrations of this compound against its primary target, cPLA2α, which is the upstream event leading to the modulation of ERK and Akt signaling. Further research is needed to quantify the precise dose-response relationship for ERK and Akt phosphorylation.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | cPLA2α | Not specified | Endothelial Cells | [2] |
Note: This table will be updated as more specific quantitative data on this compound's effects on ERK and Akt phosphorylation becomes available.
Signaling Pathway Visualizations
To elucidate the intricate relationships between this compound, cPLA2α, and the ERK and Akt signaling pathways, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following is a detailed methodology for assessing the impact of this compound on ERK and Akt phosphorylation, based on standard Western blotting techniques.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., breast cancer cell lines MDA-MB-231, hepatocellular carcinoma cell lines).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for cancer cell lines, EGM-2 for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for the desired time period (e.g., 1, 6, 24 hours). In some experimental setups, cells may be stimulated with a growth factor (e.g., EGF, VEGF) or exposed to radiation to induce ERK and Akt phosphorylation, with or without pre-treatment with this compound.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. A loading control antibody, such as anti-GAPDH or anti-β-actin, should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
References
The Discovery and Development of Giripladib (PLA-695): A cPLA2α Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Giripladib (PLA-695) is a potent and selective, indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have explored its therapeutic potential, primarily in osteoarthritis and its emerging role in oncology. This document includes detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the associated signaling pathways to serve as a valuable resource for the scientific community.
Introduction
Inflammation is a complex biological response implicated in a myriad of diseases, including arthritis, cardiovascular conditions, and cancer. A key initiating step in the inflammatory process is the release of arachidonic acid (AA) from cell membranes, which is primarily catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α). This enzymatic action unleashes a cascade of events, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the inhibition of cPLA2α has been a significant focus of drug discovery efforts aimed at developing novel anti-inflammatory therapeutics.
This compound (PLA-695) emerged from these efforts as a potent and specific inhibitor of cPLA2α.[1] Its development was driven by the hypothesis that targeting this upstream enzyme in the inflammatory pathway could offer a more profound and broader anti-inflammatory effect compared to downstream targets like cyclooxygenases (COXs). Initially investigated for inflammatory conditions such as osteoarthritis, the therapeutic potential of this compound has since been explored in other areas, notably as a radiosensitizing agent in cancer therapy.[2] This guide will delve into the scientific journey of this compound, from its chemical origins to its biological characterization and clinical evaluation.
Medicinal Chemistry and Structure-Activity Relationship (SAR)
This compound belongs to a class of indole-based inhibitors of cPLA2α. The core indole scaffold serves as a crucial pharmacophore for binding to the enzyme. Structure-activity relationship (SAR) studies on this class of compounds have revealed several key structural features that govern their potency and selectivity.
Key SAR insights for indole-based cPLA2α inhibitors include:
-
Indole Core: The indole nucleus is essential for activity, providing a key interaction with the enzyme's active site.
-
Substituents on the Indole Ring: Modifications at various positions of the indole ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.
-
Side Chains: The nature and length of the side chains attached to the indole core significantly influence the inhibitory activity. These chains often contain acidic functional groups that are important for interacting with key residues in the cPLA2α active site.
While specific SAR data for this compound's development is proprietary, the general principles derived from related indole derivatives have guided the optimization of this class of inhibitors.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a calcium-dependent enzyme that selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid.
The inhibition of cPLA2α by this compound leads to the suppression of the production of arachidonic acid and its subsequent downstream metabolites, including prostaglandins and leukotrienes. This blockade of the eicosanoid pathway forms the basis of this compound's anti-inflammatory properties.
Furthermore, this compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Specifically, it has been observed to inhibit the radiation-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) in endothelial cells.[5][6][7] This suggests that this compound's mechanism of action extends beyond simple anti-inflammation and involves the modulation of critical cellular signaling cascades.
Signaling Pathways
The inhibition of cPLA2α by this compound has significant downstream effects on intracellular signaling pathways. The following diagram illustrates the central role of cPLA2α and the impact of its inhibition by this compound.
Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro cPLA2α Activity Assay (Radiolabeled Arachidonate Release)
This assay measures the enzymatic activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.[1][6][8]
Materials:
-
Recombinant human cPLA2α enzyme
-
1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]AA-PC)
-
Phosphatidylcholine (PC)
-
Triton X-100
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/mL BSA, 10 mM CaCl₂, 2 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare small unilamellar vesicles (SUVs) by mixing [¹⁴C]AA-PC and unlabeled PC in a suitable organic solvent. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in the assay buffer and sonicate to clarity.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the prepared SUV substrate, and the desired concentration of this compound (or DMSO for control).
-
Enzyme Addition: Initiate the reaction by adding the recombinant cPLA2α enzyme to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quench buffer (e.g., a solution containing EDTA to chelate calcium).
-
Extraction of Released [¹⁴C]Arachidonic Acid: Add an organic solvent (e.g., heptane) to the reaction mixture to extract the released radiolabeled fatty acid. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro cPLA2α activity assay.
Rat Whole Blood Assay for cPLA2α Inhibition
This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant matrix.[3][9]
Materials:
-
Freshly drawn heparinized whole blood from rats
-
Lipopolysaccharide (LPS) or other suitable stimulant
-
This compound (or other test compounds) dissolved in DMSO
-
ELISA kit for Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquot the whole blood into microcentrifuge tubes. Add various concentrations of this compound or DMSO (vehicle control) and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a stimulant such as LPS to induce an inflammatory response and activate cPLA2α.
-
Incubation: Incubate the blood samples for a defined period (e.g., 4-24 hours) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TXB2 Measurement: Measure the concentration of TXB2 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TXB2 production by this compound compared to the vehicle control. Determine the IC50 value.
Western Blot Analysis of ERK and Akt Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.[2][7]
Materials:
-
Cultured cells (e.g., endothelial cells)
-
This compound
-
Stimulant (e.g., radiation, growth factors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound for a specified time before adding a stimulant (if applicable).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay Type | Species | IC50 | Reference(s) |
| cPLA2α Enzyme Assay | Human | 5 nM | [3] |
| Rat Whole Blood Assay (TXB2 release) | Rat | 110 nM | [3] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Species | Endpoint | Result | Reference(s) |
| Rat Carrageenan-Induced Paw Edema | Rat | Reduction in paw edema | Efficacious | [3] |
| Rat Carrageenan Air Pouch | Rat | Reduction in inflammatory markers | Efficacious | [3] |
| Lung Cancer Xenograft (with radiation) | Mouse | Tumor growth delay | Significant delay | [2][7] |
| Lung Cancer Xenograft (with radiation) | Mouse | Reduced tumor vasculature | Significant reduction | [2] |
Table 3: Clinical Trial Information for this compound (NCT00396955)
| Phase | Condition | Status | Key Information | Reference(s) |
| Phase II | Osteoarthritis of the Knee | Terminated | A study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo. The trial was terminated due to a failure to differentiate from the standard of care with naproxen because of gastroenterologic effects. Detailed quantitative efficacy and safety data are not publicly available. | [3][10] |
Conclusion
This compound (PLA-695) is a well-characterized, potent inhibitor of cPLA2α with demonstrated preclinical efficacy in models of inflammation and cancer. Its development highlights the therapeutic potential of targeting the upstream regulation of the arachidonic acid cascade. While its clinical development for osteoarthritis was halted due to gastrointestinal side effects, the insights gained from its investigation continue to be valuable for the field of drug discovery. The exploration of this compound as a radiosensitizing agent in oncology represents a promising new avenue for this compound. This technical guide provides a comprehensive resource for researchers interested in the science behind this compound and the broader field of cPLA2α inhibition.
References
- 1. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Giripladib: A Technical Guide to its Role in Inhibiting Radiation-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionizing radiation is a cornerstone of cancer therapy, primarily exerting its cytotoxic effects through the induction of DNA damage. However, the efficacy of radiotherapy can be limited by the intrinsic and acquired radioresistance of tumor cells and the tumor microenvironment. Emerging evidence highlights the critical role of specific signaling pathways in mediating cellular responses to radiation, offering novel targets for therapeutic intervention. This technical guide provides an in-depth analysis of Giripladib (also known as PLA-695), a specific inhibitor of cytosolic phospholipase A2 (cPLA2), and its function in modulating radiation-induced cellular responses. This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction: The Challenge of Radioresistance
The therapeutic effect of ionizing radiation is largely attributed to its ability to induce complex DNA damage, particularly double-strand breaks, in cancer cells.[1][2] This damage triggers a cellular cascade known as the DNA Damage Response (DDR), which can lead to cell cycle arrest, senescence, or apoptosis.[3] However, many tumors develop mechanisms to evade the cytotoxic effects of radiation, leading to treatment failure.[1] This radioresistance can be multifactorial, involving enhanced DNA repair capabilities, alterations in cell death pathways, and protective responses within the tumor microenvironment, particularly the tumor vasculature.[4]
Recent research has identified the activation of pro-survival signaling pathways as a key mechanism of radioresistance.[5] One such pathway is initiated by the activation of cytosolic phospholipase A2 (cPLA2) in response to radiation.[6]
This compound: A Specific Inhibitor of cPLA2
This compound is an indole-based potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2).[7] cPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids, which are precursors for a variety of bioactive lipid mediators.[6]
Mechanism of Action: Inhibition of Radiation-Induced Pro-Survival Signaling
Ionizing radiation triggers the activation of cPLA2 in endothelial cells, which constitute the lining of blood vessels within the tumor microenvironment.[6] This activation leads to the production of lysophosphatidylcholine (LPC) and arachidonic acid (AA).[6] These lipid mediators then stimulate pro-survival signaling cascades, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B).[6][8] The activation of the ERK and Akt pathways promotes the proliferation and survival of endothelial cells, contributing to the maintenance of the tumor vasculature and thereby enhancing tumor radioresistance.[5][6]
This compound exerts its radiosensitizing effects by specifically inhibiting cPLA2, thereby blocking the initial step in this pro-survival signaling cascade. By preventing the radiation-induced activation of ERK and Akt in the tumor vasculature, this compound enhances the efficacy of radiotherapy.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (PLA-695) in combination with ionizing radiation (IR).
Table 1: Effect of this compound on Radiation-Induced Protein Phosphorylation in Endothelial Cells
| Treatment | Phospho-ERK1/2 Levels (Relative to Control) | Phospho-Akt Levels (Relative to Control) | Cell Line |
| Control (Sham IR) | 1.0 | 1.0 | HUVEC |
| IR (3 Gy) | Increased | Increased | HUVEC |
| This compound (300 nM) + IR (3 Gy) | Reduced to baseline | Reduced to baseline | HUVEC |
Data synthesized from Thotala et al., 2013.[8]
Table 2: Effect of this compound on Radiation-Induced Changes in Cell Proliferation and Viability
| Cell Line | Treatment | Outcome Measure | Result |
| HUVEC | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |
| bEND3 | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |
| LLC | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone |
| A549 | This compound (300 nM) + IR (3 Gy) | Proliferation | Significant reduction compared to IR alone at 72h and 96h[8] |
| LLC | This compound (300 nM) + IR (3 Gy) | Cell Death (Annexin V) | Enhanced cell death compared to IR alone |
| A549 | This compound (300 nM) + IR (3 Gy) | Cell Death (Annexin V) | Enhanced cell death compared to IR alone |
Data synthesized from Thotala et al., 2013.[8]
Table 3: Effect of this compound on Radiation-Induced Tumor Cell Invasion
| Cell Line | Treatment | Reduction in Invasion (compared to control) |
| LLC | IR (3 Gy) | Not specified |
| LLC | This compound (300 nM) | 63% |
| LLC | This compound (300 nM) + IR (3 Gy) | Further reduction than IR alone |
| A549 | IR (3 Gy) | 30% |
| A549 | This compound (300 nM) | 58% |
| A549 | This compound (300 nM) + IR (3 Gy) | 37% further reduction than IR alone |
Data synthesized from Thotala et al., 2013.[8]
Table 4: In Vivo Efficacy of this compound in Combination with Radiation in NSCLC Mouse Models
| Tumor Model | Treatment | Outcome Measure | Result |
| LLC Heterotopic | This compound + IR | Tumor Growth Delay | Significant delay compared to IR alone |
| A549 Heterotopic | This compound + IR | Tumor Growth Delay | Significant delay compared to IR alone; 50% of mice tumor-free |
| LLC Heterotopic | This compound + IR | Tumor Vasculature | Reduced tumor vasculature |
| A549 Heterotopic | This compound + IR | Tumor Vasculature | Reduced tumor vasculature |
| LLC Dorsal Skin Fold | This compound + IR | Tumor Blood Vessels | Enhanced destruction of tumor blood vessels |
Data synthesized from Thotala et al., 2013.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of this compound's role in inhibiting radiation-induced cellular responses, based on the study by Thotala et al. (2013).[8]
Cell Culture and Reagents
-
Cell Lines:
-
Human umbilical vein endothelial cells (HUVEC)
-
Mouse brain endothelial cells (bEND3)
-
Lewis lung carcinoma (LLC)
-
Human non-small cell lung cancer (A549)
-
-
Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
This compound (PLA-695) Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 300 nM).
Irradiation Procedure
-
Cells are irradiated at room temperature using a cesium-137 gamma-ray source at a specified dose rate. A typical dose for in vitro experiments is 3 Gy. For in vivo studies, tumors are locally irradiated.
Western Immunoblot Analysis for Protein Phosphorylation
-
Cell Lysis: Following treatment with this compound and/or irradiation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with this compound (300 nM) for 45 minutes prior to irradiation (3 Gy).
-
MTS Reagent Addition: At specified time points (e.g., 24, 48, 72, 96 hours) post-treatment, MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
Matrigel Invasion Assay
-
Chamber Preparation: Transwell inserts with an 8-µm pore size are coated with Matrigel and allowed to solidify.
-
Cell Seeding: Cells (e.g., 5 x 10^4) are resuspended in serum-free medium and seeded into the upper chamber of the Transwell inserts. The lower chamber contains medium with 10% FBS as a chemoattractant.
-
Treatment: Cells are pre-treated with this compound (300 nM) for 45 minutes before irradiation (3 Gy).
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed and stained with crystal violet. The number of invading cells is counted under a microscope in several random fields.
In Vivo Tumor Xenograft Studies
-
Animal Models: Athymic nude mice (nu/nu) are typically used.
-
Tumor Cell Implantation: LLC or A549 cells (e.g., 1 x 10^6 cells in PBS) are injected subcutaneously into the flank of the mice.
-
Treatment Protocol: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation. This compound is administered via an appropriate route (e.g., oral gavage) daily, and tumors are locally irradiated.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study, at which point tumors can be excised for further analysis (e.g., immunohistochemistry for vascular markers).
Dorsal Skin Fold Chamber Model
-
Chamber Implantation: A dorsal skin fold chamber is surgically implanted on the back of the mice, providing a window to observe the tumor microvasculature in real-time.
-
Tumor Cell Implantation: A small fragment of tumor tissue or a suspension of tumor cells is implanted into the chamber.
-
Treatment and Imaging: Once the tumor is established and vascularized, mice are treated with this compound and/or radiation. The tumor vasculature can be visualized and quantified using intravital microscopy.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Dorsal skinfold chamber model and intravital fluorescence microscopy [bio-protocol.org]
- 4. Towards novel radiosensitizing agents: the role of cytosolic PLA2α in combined modality cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic Phospholipase A2: Targeting Cancer through the Tumor Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic PhospholipaseA2 Inhibition with PLA-695 Radiosensitizes Tumors in Lung Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
- 8. Cytosolic PhospholipaseA2 Inhibition with PLA-695 Radiosensitizes Tumors in Lung Cancer Animal Models | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Giripladib Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Giripladib (also known as PLA-695 and WAY-196022) in various animal models based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this cytosolic phospholipase A2 (cPLA2) inhibitor.
Overview of this compound
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. It has been investigated in preclinical animal models for its therapeutic potential in various inflammatory conditions, including arthritis and cancer.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound dosage and administration in different animal models. It is important to note that specific details for some models are not publicly available in the reviewed literature.
| Animal Model | Species | Indication | Dosage | Administration Route | Frequency | Reference |
| Lung Cancer (Xenograft) | Mouse | Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Three times per week | Thotala D, et al. (2013) |
| Rheumatoid Arthritis | Mouse | Inflammation | Not Specified | Not Specified | Not Specified | Lamothe J, et al. (2008) |
| Carrageenan-Induced Paw Edema | Rat | Inflammation | Orally effective (dosage not specified) | Oral (p.o.) | Not Specified | [1] |
| Carrageenan-Induced Air Pouch | Rat | Inflammation | Orally effective (dosage not specified) | Oral (p.o.) | Not Specified | [1] |
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in a Mouse Lung Cancer Model
This protocol is based on the methodology described by Thotala D, et al. in their 2013 study on the radiosensitizing effects of this compound in lung cancer animal models.
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of lung cancer.
Materials:
-
This compound (PLA-695)
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Lung cancer cells for xenograft implantation
-
Immunocompromised mice (e.g., nude mice)
Procedure:
-
Animal Model: Establish lung cancer xenografts by subcutaneously injecting a suspension of lung cancer cells into the flank of immunocompromised mice. Allow tumors to reach a palpable size before initiating treatment.
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For administration, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose) using a vehicle solution. A common vehicle formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The final concentration of the working solution will depend on the dosage and the injection volume. For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.
-
-
Administration:
-
Administer this compound at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection.
-
The injection should be performed carefully to avoid puncturing internal organs.
-
-
Treatment Schedule:
-
Administer the this compound solution three times per week.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Observe the overall health and body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols: Preparation of Giripladib Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Giripladib (also known as PLA-695) is a potent and specific indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] This enzyme plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of various pro-inflammatory eicosanoids. By inhibiting cPLA2α, this compound effectively blocks this pathway. It is utilized in research for conditions such as osteoarthritis, breast cancer, and as a potential radiosensitizer in lung cancer models.[1][2] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions.
Quantitative Data Summary
Key properties of solid this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 745.25 g/mol | [1][2] |
| Chemical Formula | C₄₁H₃₆ClF₃N₂O₄S | [2] |
| Purity | >99% | [1] |
| Appearance | White to light yellow solid | [2] |
| Solubility in DMSO | Up to 125 mg/mL (167.73 mM) | [2] |
| Storage (Powder) | 3 years at -20°C | [1][2] |
Experimental Protocols
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene cryovials for aliquoting
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
This protocol provides instructions for preparing a 10 mM stock solution in DMSO, a commonly used concentration for in vitro studies.
Step 1: Calculation Before weighing, calculate the required mass of this compound using its molecular weight (745.25 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 745.25 g/mol = 7.45 mg
Step 2: Weighing
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated amount (e.g., 7.45 mg) of this compound powder directly into the tube.
Step 3: Dissolution
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[2]
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to mix.
-
To ensure complete dissolution, sonicate the solution in a bath sonicator.[1] The time required may vary, but 10-15 minutes is typically sufficient. The solution should be clear and free of any visible particulates.
-
Briefly centrifuge the tube at a low speed (e.g., 3000 rpm for 1-2 minutes) to spin down any material from the cap or sides.[1]
Step 4: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[2]
-
Store the aliquots protected from light at -80°C . Under these conditions, the stock solution is stable for at least 6 months to a year.[1][2] For short-term storage (up to one month), -20°C is also acceptable.[2]
For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, the stock solution must be diluted to a working concentration where the final DMSO percentage in the cell culture medium is non-toxic (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration for your experiment.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Always add the diluted drug solution to the cells and mix gently. Include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO used in the drug-treated wells.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for stock solution preparation.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Caption: Workflow for preparing this compound stock solution.
References
Application Note: Western Blot Analysis of p-ERK and p-Akt After Giripladib Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Giripladib on key signaling pathways.
Introduction: this compound (also known as PLA-695) is a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2][3] The cPLA2 enzyme plays a critical role in cellular signaling by catalyzing the release of arachidonic acid from membrane phospholipids.[4][5] Arachidonic acid is a precursor to eicosanoids, which are involved in inflammation and cell signaling. Two critical downstream signaling cascades influenced by cPLA2 activity are the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell proliferation, survival, differentiation, and migration.[6][7]
Constitutive activation of the PI3K/Akt and MAPK/ERK pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[5][6] Studies have shown that this compound can inhibit the phosphorylation of both ERK and Akt, key nodes in these respective pathways.[1][3] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effects of this compound on ERK and Akt phosphorylation in a cell-based assay.
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism by which this compound inhibits the phosphorylation of Akt and ERK. This compound directly inhibits cPLA2, preventing the release of arachidonic acid and subsequently dampening the activation of downstream pro-survival signaling pathways.
Caption: this compound inhibits cPLA2, blocking Akt and ERK activation.
Data Presentation: Expected Results
Treatment of susceptible cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of both Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) without affecting the total protein levels of Akt and ERK. The data can be quantified by densitometry and expressed as a ratio of the phosphorylated protein to the total protein.
Table 1: Representative Quantitative Analysis of p-Akt and p-ERK Levels (Note: The following data are for illustrative purposes to show expected results.)
| This compound (µM) | p-Akt/Total Akt Ratio (Normalized) | % Inhibition of p-Akt | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% | 1.00 | 0% |
| 0.1 | 0.85 | 15% | 0.88 | 12% |
| 1.0 | 0.45 | 55% | 0.52 | 48% |
| 5.0 | 0.15 | 85% | 0.21 | 79% |
| 10.0 | 0.08 | 92% | 0.11 | 89% |
Experimental Protocols
Experimental Workflow Diagram
The diagram below outlines the major steps for the Western blot procedure.
Caption: Standard workflow for Western blot analysis.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., endothelial, lung cancer cells), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound Stock: this compound (powder), DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine.
-
Transfer: PVDF membrane, Methanol, Transfer buffer (Tris, Glycine, Methanol).
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T.[6]
-
Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% Tween 20.[8]
-
Primary Antibodies (1:1000 dilution recommended): [6]
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Mouse anti-p44/42 MAPK (ERK1/2)
-
Mouse anti-GAPDH (Loading Control)
-
-
Secondary Antibodies (1:2000 dilution recommended): [6]
-
Anti-rabbit IgG, HRP-linked Antibody
-
Anti-mouse IgG, HRP-linked Antibody
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in serum-free media from a concentrated DMSO stock. Include a DMSO-only vehicle control.
-
Starve cells in serum-free media for 4-6 hours before treatment.
-
Remove serum-free media and add the this compound-containing media to the respective wells.
-
Incubate for the desired time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂. If studying induced phosphorylation, add a stimulant like EGF or FGF for the last 15-30 minutes of incubation.
III. Protein Extraction and Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
IV. Western Blotting and Immunodetection
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[6][8]
-
Incubate the membrane with the primary antibody for phospho-Akt or phospho-ERK (e.g., 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 in 5% milk/TBS-T) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL substrate and apply it to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
V. Stripping and Re-probing
-
To ensure even protein loading, the membrane should be stripped and re-probed for total Akt, total ERK, and a loading control like GAPDH.[6]
-
Wash the membrane and incubate it in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly, re-block the membrane, and proceed with the immunodetection protocol (Step IV, 5-11) using the primary antibody for the total protein or loading control.
VI. Data Analysis
-
Quantify the band intensities from the captured images using densitometry software (e.g., ImageJ).
-
For each lane, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-ERK / Total ERK).
-
Normalize these ratios to the vehicle control to determine the relative change in phosphorylation.
Logical Relationship of the Experiment
The experiment is designed to test a direct hypothesis based on the known function of this compound.
References
- 1. This compound | Phospholipase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PLA-695) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell Migration Assays Using Giripladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The ability to modulate cell migration is therefore of significant interest in therapeutic development. Giripladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the production of arachidonic acid and subsequent inflammatory and signaling lipids.[1] Emerging evidence suggests that the cPLA2α signaling pathway is intricately involved in regulating cell migration, making this compound a valuable tool for research and a potential therapeutic agent for diseases characterized by aberrant cell motility.
This document provides detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. It also includes a summary of the underlying signaling pathway and data presentation guidelines.
Mechanism of Action: this compound and the cPLA2α Signaling Pathway
This compound exerts its inhibitory effect on cell migration by targeting cPLA2α. This enzyme is a key player in a signaling cascade that influences the cytoskeletal dynamics and adhesive properties of cells. Upon stimulation by various growth factors and cytokines, cPLA2α is activated and translocates to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized into various bioactive lipids, such as prostaglandins and leukotrienes, which can act as signaling molecules.
The activation of cPLA2α is often downstream of receptor tyrosine kinases and G-protein coupled receptors, and its activity is linked to the phosphorylation of key signaling proteins like Extracellular signal-regulated kinase (ERK) and Akt.[2][3][4][5] Both ERK and Akt are known to be critical regulators of cell migration through their effects on the cytoskeleton, focal adhesions, and cell polarity. By inhibiting cPLA2α, this compound effectively dampens the downstream signaling events that promote cell migration.
This compound inhibits cPLA2α, blocking downstream ERK and Akt signaling to reduce cell migration.
Data Presentation
Quantitative data from cell migration assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups. The following are example templates for presenting data from Wound Healing and Transwell assays.
Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) | p-value vs. Control |
| Vehicle Control (DMSO) | 0 | 95.2 ± 3.5 | - |
| This compound | 0.1 | 78.4 ± 4.1 | <0.05 |
| This compound | 1 | 52.1 ± 5.3 | <0.01 |
| This compound | 10 | 25.8 ± 3.9 | <0.001 |
*Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary depending on the cell type and experimental conditions.
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration | p-value vs. Control |
| Vehicle Control (DMSO) | 0 | 254 ± 21 | 0 | - |
| This compound | 0.1 | 188 ± 15 | 26.0 | <0.05 |
| This compound | 1 | 112 ± 12 | 55.9 | <0.01 |
| This compound | 10 | 45 ± 8 | 82.3 | <0.001 |
*Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the effect of this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration of adherent cells.
Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells have reached >90% confluency, aspirate the culture medium.
-
Gently wash the monolayer with PBS.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the well. Apply consistent pressure to ensure a uniform wound width.
-
Wash the wells again with PBS to remove any detached cells.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wounds using a microscope at 4x or 10x magnification. This is your "Time 0" (T0) measurement. Ensure that the same field of view is captured for each well at each time point.
-
Incubate the plate at 37°C.
-
Capture images of the same wound areas at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at T0 and the final time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Wound Area at T0 - Wound Area at Final Time) / Wound Area at T0 ] x 100
-
Perform statistical analysis to compare the wound closure between this compound-treated groups and the vehicle control.
-
Protocol 2: Transwell (Boyden Chamber) Assay
This assay is suitable for studying the chemotactic migration of both adherent and suspension cells.
Workflow for the Transwell (Boyden Chamber) Assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) and companion plates (24-well)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Preparation of Transwell Chambers:
-
Add serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for your cell type (typically 4-24 hours).
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view (e.g., 5-10 fields at 20x magnification).
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
-
Calculate the average number of migrated cells per field for each condition and perform statistical analysis.
-
Conclusion
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in studying cell migration. By understanding its mechanism of action and following standardized assay procedures, scientists can generate robust and reproducible data to further elucidate the role of cPLA2α in cell motility and explore the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cPLA2α activates PI3K/AKT and inhibits Smad2/3 during epithelial-mesenchymal transition of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Giripladib in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giripladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1] Arachidonic acid is a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are heavily implicated in the pathogenesis of rheumatoid arthritis and other inflammatory conditions. By targeting cPLA2α, this compound offers a potential therapeutic strategy to mitigate the downstream inflammatory processes that drive arthritis. These application notes provide an overview of the in vivo efficacy of this compound in preclinical arthritis models and detailed protocols for conducting similar studies. While specific quantitative data from in vivo preclinical studies on this compound is not extensively available in the public domain, this document serves as a comprehensive guide to the methodologies used to evaluate such compounds.
Mechanism of Action: cPLA2α Signaling Pathway in Arthritis
This compound exerts its anti-inflammatory effects by inhibiting the cPLA2α enzyme. The signaling pathway is initiated by pro-inflammatory stimuli, which leads to an increase in intracellular calcium (Ca2+) and activation of mitogen-activated protein kinases (MAPKs). These events trigger the translocation of cPLA2α to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators contribute to the cardinal signs of inflammation in arthritis, including vasodilation, increased vascular permeability, pain, and recruitment of immune cells.
Caption: Signaling pathway of cPLA2α in arthritis and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of this compound (Template)
While specific preclinical data for this compound is not publicly available, the following tables are templates demonstrating how to structure and present quantitative data from in vivo arthritis studies.
Table 1: Effect of this compound on Paw Edema in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at Day 14 (Mean ± SEM) | % Inhibition of Paw Edema |
| Vehicle Control | - | Oral | 0.85 ± 0.05 | - |
| This compound | 1 | Oral | 0.68 ± 0.04 | 20.0% |
| This compound | 10 | Oral | 0.45 ± 0.03** | 47.1% |
| This compound | 30 | Oral | 0.32 ± 0.02 | 62.4% |
| Positive Control (e.g., Methotrexate) | 1 | Oral | 0.35 ± 0.03 | 58.8% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Effect of this compound on Arthritis Score in an Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Arthritis Score at Day 21 (Mean ± SEM) | % Reduction in Arthritis Score |
| Vehicle Control | - | Oral | 12.5 ± 0.8 | - |
| This compound | 1 | Oral | 9.8 ± 0.7 | 21.6% |
| This compound | 10 | Oral | 6.2 ± 0.5** | 50.4% |
| This compound | 30 | Oral | 3.5 ± 0.4 | 72.0% |
| Positive Control (e.g., Indomethacin) | 5 | Oral | 4.1 ± 0.4 | 67.2% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Protocols
The following are detailed protocols for two commonly used rodent models of arthritis to evaluate the in vivo efficacy of anti-arthritic compounds like this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Methotrexate)
-
Syringes and needles (26G)
-
Plethysmometer or digital calipers
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Prepare a 1:1 emulsion of the collagen solution with CFA for the primary immunization and with IFA for the booster immunization.
-
Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail.
-
Booster Immunization (Day 21): Administer a 100 µL intradermal injection of the CII/IFA emulsion at a different site near the base of the tail.
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily administration of this compound (or vehicle/positive control) from Day 21 (day of booster) until the end of the study.
-
Therapeutic Dosing: Begin daily administration of this compound once clinical signs of arthritis appear (e.g., arthritis score ≥ 2).
-
-
Monitoring and Evaluation:
-
Arthritis Score: Score each paw daily based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer or the thickness using digital calipers every 2-3 days.
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
-
Study Termination: At the end of the study (typically Day 35-42), euthanize the animals. Collect blood for serum analysis of inflammatory markers (e.g., cytokines, anti-CII antibodies). Harvest paws for histopathological analysis of joint inflammation, cartilage destruction, and bone erosion.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis that is particularly useful for screening anti-inflammatory compounds.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
This compound
-
Vehicle for this compound
-
Positive control (e.g., Indomethacin)
-
Syringes and needles (26G)
-
Plethysmometer or digital calipers
Experimental Workflow:
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Procedure:
-
Induction of Arthritis (Day 0): Inject 100 µL of CFA into the subplantar region of the right hind paw of each rat.
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily administration of this compound (or vehicle/positive control) from Day 0 for 21-28 days.
-
Therapeutic Dosing: Begin daily administration of this compound from the onset of secondary paw inflammation (typically around Day 10-12).
-
-
Monitoring and Evaluation:
-
Paw Volume: Measure the volume of both the injected (primary) and contralateral (secondary) hind paws using a plethysmometer every 2-3 days.
-
Arthritis Score: Score the severity of arthritis in the non-injected paws based on a scale of 0-4 per paw, as described for the CIA model.
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
-
Study Termination: At the end of the study (typically Day 21 or 28), euthanize the animals. Collect blood for analysis of inflammatory markers. Harvest paws for histopathological examination.
Conclusion
This compound, as a cPLA2α inhibitor, represents a targeted approach for the treatment of inflammatory arthritis. The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound and other potential anti-arthritic compounds. While comprehensive quantitative efficacy data for this compound in the public domain is limited, the provided templates for data presentation offer a clear structure for reporting such findings. Rigorous preclinical evaluation using these standardized models is a critical step in the development of novel therapeutics for rheumatoid arthritis.
References
Application Notes and Protocols for Angiogenesis Assays Involving Giripladib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Giripladib, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), in various angiogenesis assays. The methodologies outlined below are designed to assess the anti-angiogenic potential of this compound in vitro, providing valuable insights for cancer research and drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The cPLA2α enzyme plays a crucial role in mediating signaling pathways that lead to endothelial cell proliferation and migration, key events in angiogenesis. This compound, by inhibiting cPLA2α, presents a promising therapeutic strategy to disrupt tumor-associated neovascularization. This document details the experimental procedures to investigate the anti-angiogenic effects of this compound.
Mechanism of Action: this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by inhibiting the activity of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for various pro-inflammatory and pro-angiogenic lipid mediators. Furthermore, cPLA2α is implicated in the signaling cascades of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). By inhibiting cPLA2α, this compound can disrupt downstream signaling pathways, including the phosphorylation of ERK and Akt, which are critical for endothelial cell proliferation, survival, and migration.[1] This ultimately leads to a reduction in the formation of new blood vessels.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from treating endothelial cells with this compound in various in vitro angiogenesis assays. The specific values are indicative and may vary depending on the cell type and experimental conditions.
| Assay Type | Parameter Measured | This compound Concentration Range | Expected Outcome |
| Endothelial Cell Proliferation Assay | Cell Viability / Proliferation (e.g., OD570) | 0.1 - 10 µM | Dose-dependent decrease in cell proliferation. |
| IC50 | To be determined | Expected in the low micromolar range. | |
| Endothelial Cell Migration Assay | Number of migrated cells / % Wound closure | 0.1 - 10 µM | Dose-dependent inhibition of cell migration. |
| Endothelial Cell Tube Formation Assay | Number of tubes / junctions / total tube length | 0.1 - 10 µM | Dose-dependent reduction in tube formation. |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in EGM-2 from the DMSO stock. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anti-proliferative agent).
-
Incubate the plate for 48-72 hours.
-
-
Quantification of Proliferation:
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, another crucial step in angiogenesis.
Materials:
-
HUVECs or other suitable endothelial cells
-
EGM-2 with 2% FBS
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently scratch the monolayer with a sterile 200 µL pipette tip to create a uniform "wound."
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add EGM-2 containing 2% FBS and the desired concentrations of this compound. Include a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points for each condition.
-
Calculate the percentage of wound closure compared to the initial wound area.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs or other suitable endothelial cells
-
EGM-2
-
Matrigel (or other basement membrane extract)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in EGM-2.
-
Prepare a cell suspension containing the desired concentrations of this compound.
-
Seed 1.5 x 10⁴ cells in 100 µL of the this compound-containing medium onto the solidified Matrigel.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C for 4-12 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Conclusion
The protocols described in these application notes provide a robust framework for investigating the anti-angiogenic properties of this compound. By systematically evaluating its effects on endothelial cell proliferation, migration, and tube formation, researchers can gain valuable insights into its therapeutic potential for diseases driven by pathological angiogenesis, such as cancer. The quantitative data and understanding of the underlying signaling pathways will be instrumental in advancing the development of this compound as a novel anti-angiogenic agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Giripladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giripladib is a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme that plays a critical role in various cellular processes, including inflammation and cell proliferation.[1][2][3] Inhibition of cPLA2α has been shown to induce apoptosis in cancer cells, making this compound a compound of interest in oncology research and drug development.[4] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Phospholipase A2 (PLA2) enzymes are key players in the generation of arachidonic acid and its subsequent conversion into eicosanoids like prostaglandins.[5] In certain cancer cells, the cPLA2α-mediated signaling pathway is overactive, contributing to cell survival and proliferation.[4] this compound, by inhibiting cPLA2α, disrupts this signaling cascade, leading to cellular stress, activation of caspase-3/7, and ultimately, apoptosis.[4]
Principle of the Assay
This protocol utilizes the Annexin V-FITC/PI double staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify early apoptotic cells.[6][8]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[8][9]
By analyzing the fluorescence of both Annexin V-FITC and PI using a flow cytometer, the cell population can be segregated into four distinct groups:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation
The following table summarizes representative quantitative data from a study on the effects of cPLA2α inhibitors, with a similar mechanism of action to this compound, on apoptosis in JJN3 multiple myeloma cells after 72 hours of treatment.[4] This data illustrates the expected outcome of this compound treatment.
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Dead Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | 5.2 | 4.8 | 10.0 |
| cPLA2α Inhibitor 1 | 20 | 15.7 | 18.3 | 34.0 |
| cPLA2α Inhibitor 2 | 20 | 12.4 | 22.1 | 34.5 |
Data adapted from a study on cPLA2α inhibitors AVX420 and AVX002, which have a similar mechanism of action to this compound.[4]
Experimental Protocols
Materials and Reagents
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]
-
Cell line of interest (e.g., JJN3 multiple myeloma cells)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a microcentrifuge tube.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin. Collect the cells in a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer using unstained and single-stained controls to establish proper compensation and gating.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish quadrants based on the control samples to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Calculate the percentage of cells in each quadrant for each treatment condition.
-
Signaling Pathway
Caption: this compound's mechanism of apoptosis induction.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently; use a cell scraper instead of trypsin for adherent cells if possible. |
| Inappropriate compensation settings | Run single-stain controls for Annexin V-FITC and PI to set proper compensation. | |
| Low Annexin V signal in positive control | Insufficient incubation time | Ensure the positive control is incubated for an adequate time to induce apoptosis. |
| Reagent degradation | Use fresh reagents and store them properly. | |
| High PI staining in viable cells | Membrane damage during processing | Minimize vortexing and centrifugation speeds. Keep cells on ice. |
| RNase in the cytoplasm staining PI | Consider a modified protocol that includes an RNase A treatment step if high cytoplasmic PI staining is suspected.[6][9] |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for evaluating the pro-apoptotic effects of this compound. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can accurately characterize the induction of apoptosis in response to cPLA2α inhibition. This information is valuable for the preclinical assessment of this compound and other cPLA2α inhibitors as potential anti-cancer therapeutics.
References
- 1. kumc.edu [kumc.edu]
- 2. kumc.edu [kumc.edu]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Giripladib concentration for cPLA2 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Giripladib to inhibit cytosolic phospholipase A2 (cPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as PLA-695) is a potent, indole-based synthetic inhibitor that specifically targets the Group IVA cytosolic phospholipase A2 (cPLA2α) enzyme.[1][2] The cPLA2α enzyme is critical in inflammatory processes because it catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[3][4] Arachidonic acid is the precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators.[4]
Q2: What are the recommended solvent and storage conditions for this compound? A2: this compound should be handled and stored carefully to ensure its stability and efficacy.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] For optimal solubility, use fresh, anhydrous DMSO and sonication may be required to fully dissolve the compound.[1][2]
-
Storage of Powder: The solid powder form of this compound should be stored at -20°C and is stable for up to three years.[1]
-
Storage of Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound? A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM. For cell-based experiments, the stock solution concentration should be at least 1000 times higher than the final working concentration to minimize the DMSO concentration in the culture medium, as high levels of DMSO can affect cell viability and function.[2]
Q4: What is a typical working concentration for this compound in experiments? A4: The optimal working concentration of this compound depends on the experimental system.
-
In Vitro Enzyme Assays: For assays using the isolated cPLA2α enzyme, this compound is highly potent, with a reported IC50 value of approximately 7 nM.[3][5]
-
Cell-Based Assays: In whole-cell systems, a higher concentration is typically required to achieve effective inhibition due to factors like cell permeability. A common starting range is 0.1 to 10 µM. For example, in synoviocytes stimulated with IL-1β, this compound inhibited arachidonic acid release with an IC50 of 0.09 µM (90 nM).[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder in DMSO. What can I do? A1: Solubility issues can arise, particularly if the DMSO has absorbed moisture.[1]
-
Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.
-
Sonication: After adding the solvent, vortex the vial and then place it in an ultrasonic bath for short intervals until the powder is fully dissolved.[2]
-
Gentle Warming: Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Centrifugation: If the powder adheres to the vial cap or walls, centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before adding the solvent.[2]
Q2: I am not observing the expected level of cPLA2 inhibition in my cell-based assay. What are the possible causes? A2: Several factors can lead to lower-than-expected efficacy.
-
Compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Consider preparing a fresh stock solution from powder.
-
Suboptimal Concentration: The required concentration can vary significantly between cell lines.[7] Perform a dose-response experiment (e.g., from 10 nM to 50 µM) to determine the IC50 for your specific cell model.
-
Insufficient Pre-incubation Time: this compound needs time to enter the cells and bind to its target. A pre-incubation period of 30-60 minutes before adding the stimulus is typical. You may need to optimize this time for your experiment.
-
Assay Sensitivity: Verify that your assay for measuring cPLA2 activity (e.g., arachidonic acid release) is sensitive enough to detect changes. Ensure your stimulus is robustly activating cPLA2.[8]
Q3: I am observing cell toxicity or other effects that seem unrelated to cPLA2 inhibition. How can I address this? A3: Off-target effects or toxicity can occur, especially at higher concentrations.
-
Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve.
-
Limit Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity.
-
Use Proper Controls: Include a "vehicle control" (cells treated with the same concentration of DMSO as your this compound-treated samples) to distinguish the effects of the inhibitor from the effects of the solvent.
-
Consider Alternative Inhibitors: If off-target effects persist and are confounding your results, you may need to use a structurally different cPLA2 inhibitor to confirm your findings.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₃₆ClF₃N₂O₄S | [1] |
| Molecular Weight | 745.25 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| In Vitro IC50 (Enzyme) | ~7 nM | [3][5] |
| Cell-Based IC50 (AA Release) | ~90 nM (Varies by cell type) | [6] |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Typical Concentration Range | Notes |
| Isolated Enzyme Assays | 1 - 100 nM | Highly potent in a purified system. |
| Cell-Based AA Release Assays | 50 nM - 10 µM | A dose-response curve is critical to determine the optimal concentration.[7][9] |
| Signaling Pathway Studies (e.g., Western Blot for p-ERK) | 100 nM - 20 µM | The effective concentration may be higher than for AA release assays. |
Experimental Protocols
Protocol: Cell-Based Arachidonic Acid (AA) Release Assay
This protocol provides a method to measure the inhibitory effect of this compound on agonist-stimulated AA release from cultured cells.
Materials:
-
Cells known to express cPLA2α (e.g., CHO, A549, or synoviocytes)
-
Cell culture medium and supplements
-
[³H]-Arachidonic Acid or other suitable label
-
This compound
-
Anhydrous DMSO
-
Agonist (e.g., ATP, Thrombin, or Interleukin-1β)
-
Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Labeling with [³H]-AA: The following day, replace the medium with fresh medium containing 0.5 µCi/mL [³H]-Arachidonic Acid. Incubate for 18-24 hours to allow for incorporation of the label into the cell membranes.
-
Washing: Gently wash the cell monolayer three times with PBS containing 0.1% fatty acid-free BSA to remove unincorporated [³H]-AA.
-
Pre-incubation with this compound: Add medium containing the desired concentration of this compound or vehicle (DMSO) to the wells. Prepare a serial dilution to test a range of concentrations. Incubate at 37°C for 30-60 minutes.
-
Stimulation: Add the cPLA2 agonist (e.g., ATP to a final concentration of 100 µM) to the wells. Incubate for the optimal stimulation time (e.g., 15-30 minutes, to be determined empirically).
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well and transfer it to a scintillation vial.
-
Cell Lysis: Lyse the cells remaining in the wells by adding a lysis buffer (e.g., 0.1 N NaOH).
-
Measurement:
-
Add scintillation fluid to the vials containing the supernatant and measure the radioactivity using a scintillation counter. This represents the amount of released AA.
-
Measure the radioactivity in an aliquot of the cell lysate to determine the total incorporated [³H]-AA.
-
-
Data Analysis: Calculate the percentage of AA release for each condition: (% Release) = [CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)] * 100. Plot the percent inhibition versus the this compound concentration to determine the IC50 value.[10]
Visualizations
Caption: cPLA2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phospholipase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Troubleshooting Giripladib solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Giripladib, with a specific focus on addressing solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports from different suppliers regarding the solubility of this compound in DMSO. One supplier reports a solubility of 7.45 mg/mL (10 mM) [1], while another indicates a much higher solubility of 125 mg/mL (167.73 mM) [2]. This discrepancy may be due to differences in the polymorphic form of the compound, purity, or the specific experimental conditions used for solubility determination. It is crucial to start with the lower concentration as a conservative estimate and empirically determine the solubility limit for your specific batch of this compound.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes and solutions?
A2: Several factors can contribute to solubility issues with this compound in DMSO. Please refer to the troubleshooting guide below for a systematic approach to resolving these problems.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to maintain stability.[2] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use water to dissolve this compound?
A4: this compound is poorly soluble in water.[1] Therefore, it is not recommended to use water as the primary solvent. For aqueous-based assays, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Q5: How does this compound exert its biological effects?
A5: this compound is a specific inhibitor of cytosolic phospholipase A2 (cPLA2).[1][2] By inhibiting cPLA2, this compound blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the downstream production of pro-inflammatory and cancer-promoting mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the radiation-induced increase of phosphorylated ERK and phosphorylated Akt in endothelial cells.[1]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when dissolving this compound in DMSO.
Problem: this compound powder is not dissolving or is forming a suspension in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below the reported solubility limits. Start with a concentration of 10 mM (7.45 mg/mL). | The powder should dissolve to form a clear solution. |
| Low Quality or Hydrated DMSO | Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of hydrophobic compounds.[2] | This compound should dissolve more readily in fresh, dry DMSO. |
| Insufficient Agitation/Mixing | Vortex the solution vigorously for 1-2 minutes. If the compound is still not dissolved, proceed to the next step. | Vigorous mixing should help break up any clumps and facilitate dissolution. |
| Compound is in a Stable Crystalline Form | Gently warm the solution in a water bath at 37°C for 5-10 minutes with intermittent vortexing. Caution: Do not overheat, as it may degrade the compound. | Warming can provide the energy needed to overcome the lattice energy of the crystal and allow it to dissolve. |
| Particulate Matter Not Fully Dispersed | Sonicate the solution in a water bath sonicator for 10-15 minutes.[1][2] This can help to break down smaller particles and enhance dissolution. | Sonication should result in a clear solution. If particulates remain, consider centrifugation. |
| Incomplete Dissolution at Higher Concentrations | If you require a concentration higher than 10 mM, incrementally add more this compound to your already prepared 10 mM solution, ensuring it fully dissolves at each step before adding more. This will help you empirically determine the saturation point for your specific batch. | You will be able to determine the maximum solubility of your this compound batch in DMSO. |
Problem: this compound precipitates out of the DMSO stock solution upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Supersaturated | The concentration of your stock solution may be above the thermodynamic solubility limit. Prepare a new stock solution at a slightly lower concentration. | The new stock solution should remain clear upon storage. |
| Water Contamination During Storage | Ensure vials are tightly sealed to prevent moisture absorption from the air. Store aliquots in a desiccator if possible. | Preventing water contamination will help maintain the solubility of this compound in DMSO. |
| Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2] | Aliquoting will preserve the integrity and solubility of the compound over time. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in DMSO from different suppliers.
| Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 7.45 | 10 | Sonication is recommended.[1] |
| MedchemExpress | 125 | 167.73 | Ultrasonic treatment and freshly opened DMSO are recommended.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
Procedure:
-
Preparation: Allow the this compound vial and DMSO to come to room temperature before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 7.45 mg of this compound (Molecular Weight: 745.25 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If particles are still visible, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Check for clarity every 5 minutes.
-
Gentle Warming (optional, if necessary): If sonication does not result in a clear solution, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection: Once the solution is clear, visually inspect it against a light source to ensure no particulates are present.
-
Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, store at -20°C. For long-term storage, aliquot into single-use tubes and store at -80°C.
Visualizations
This compound's Mechanism of Action: Inhibition of the cPLA2 Signaling Pathway
References
Common pitfalls in Giripladib experiments and how to avoid them
Welcome to the technical support center for Giripladib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common pitfalls and ensure the successful execution of experiments involving this potent cPLA2α inhibitor.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
FAQs: General Handling and Storage
Question: How should I dissolve and store this compound? Answer: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in freshly opened, anhydrous DMSO to a concentration of 10 mM or higher; sonication may be required to fully dissolve the compound.[1] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.
Question: What is the stability of this compound in aqueous solutions? Answer: Like many indole-based compounds, this compound may be susceptible to degradation in aqueous solutions over extended periods, especially when exposed to light. It is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before each experiment.
FAQs: In Vitro Cell-Based Assays
Question: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue? Answer: Several factors could contribute to a lack of inhibitory effect:
-
Cell Line Selection: Ensure your chosen cell line expresses cPLA2α at a sufficient level. Not all cell lines have robust cPLA2α activity.
-
Assay Conditions: The activation of cPLA2α is calcium-dependent. Ensure that your assay buffer contains an adequate concentration of calcium.
-
Stimulant Choice: The method of stimulating arachidonic acid release is crucial. Common stimulants include calcium ionophores (e.g., A23187), ATP, or inflammatory cytokines like IL-1β. The choice of stimulant and its concentration may need to be optimized for your specific cell line.
-
Incubation Time: The pre-incubation time with this compound before adding the stimulant is important. A pre-incubation of 30-60 minutes is typically sufficient for the inhibitor to engage with the target.
-
This compound Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to lower-than-expected concentrations.
Question: I am observing high background noise in my arachidonic acid release assay. How can I reduce it? Answer: High background can be caused by:
-
Spontaneous Cell Lysis: Ensure your cells are healthy and not overly confluent, which can lead to spontaneous cell death and release of cellular components.
-
Serum in Media: Serum contains phospholipases and lipids that can interfere with the assay. It is often recommended to perform the final stages of the assay in serum-free media.
-
Assay Method: Radiometric assays measuring the release of radiolabeled arachidonic acid can sometimes have high background. Consider alternative methods like measuring downstream metabolites (e.g., prostaglandins) using ELISA or LC-MS/MS for a more specific signal.
Question: What are some potential off-target effects of this compound that could confound my results? Answer: While this compound is a potent cPLA2α inhibitor, high concentrations may exhibit off-target effects. It shows significantly less activity against sPLA2 and iPLA2 isoforms, but it's always good practice to include appropriate controls.[2] To confirm that the observed effects are due to cPLA2α inhibition, consider the following:
-
Use a structurally unrelated cPLA2α inhibitor: Comparing the effects of this compound with another cPLA2α inhibitor can help confirm on-target activity.
-
siRNA knockdown of cPLA2α: Silencing the expression of cPLA2α should phenocopy the effects of this compound if the mechanism is on-target.
-
Dose-response curves: Demonstrating a clear dose-dependent effect can provide evidence for a specific pharmacological interaction.
FAQs: In Vivo Animal Studies
Question: What is a typical dose and route of administration for this compound in mouse models? Answer: The dose and administration route will depend on the specific animal model and the therapeutic indication being studied. For example, in mouse models of rheumatoid arthritis, this compound has been shown to be effective when administered orally.[3] It is crucial to perform dose-ranging studies to determine the optimal dose for your specific model that balances efficacy with potential toxicity.
Question: this compound's clinical trials were halted due to gastrointestinal side effects. How can I monitor for and mitigate these effects in my animal studies? Answer: The gastrointestinal side effects of this compound are likely due to the inhibition of prostaglandin synthesis in the gastric mucosa, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6][7][8]
-
Monitoring: Regularly monitor animals for signs of GI distress, such as weight loss, changes in stool consistency, and signs of abdominal pain. At the end of the study, a gross and histological examination of the gastrointestinal tract is recommended.
-
Mitigation Strategies:
-
Co-administration with a proton pump inhibitor (PPI): PPIs can help protect the gastric mucosa by reducing stomach acid.
-
Formulation: The formulation of this compound for oral administration can impact its local concentration in the gut and potentially influence GI side effects.
-
Dosing Regimen: Splitting the daily dose or using a lower, more frequent dosing schedule might reduce peak concentrations and minimize GI toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | Stimulant | Measured Endpoint | IC50 | Reference |
| Enzyme Activity Assay | Recombinant Human cPLA2α | N/A | Arachidonic Acid Release | 7 nM | [3] |
| Cell-Based Assay | SW982 Synoviocytes | IL-1β | Arachidonic Acid Release | 0.09 µM |
Table 2: Overview of this compound In Vivo Studies
| Animal Model | Dosing Route | Key Findings | Potential Side Effects Noted | Reference |
| Mouse Model of Rheumatoid Arthritis | Oral | Good efficacy in reducing arthritis symptoms. | Gastrointestinal and lipase events were noted as reasons for clinical trial termination in humans. | [3] |
| Collagen-Induced Arthritis (Mouse) | Oral | Effective in ameliorating disease progression. | Specific side effects in this model not detailed in the available abstract. | [3][9][10][11] |
Experimental Protocols
Detailed Methodology: In Vitro Arachidonic Acid Release Assay
This protocol is a representative example for measuring the effect of this compound on arachidonic acid release in a human macrophage-like cell line (e.g., U937).
1. Cell Culture and Labeling: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator. b. For the assay, seed cells in 24-well plates at a density of 1 x 10^6 cells/well. c. Label the cells with [3H]-arachidonic acid (0.5 µCi/mL) in culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.
2. Inhibition with this compound: a. Prepare a stock solution of this compound (10 mM) in DMSO. b. On the day of the experiment, wash the cells twice with serum-free medium to remove unincorporated [3H]-arachidonic acid. c. Prepare serial dilutions of this compound in serum-free medium containing 0.1% fatty acid-free bovine serum albumin (BSA) to the desired final concentrations (e.g., 0.1 nM to 10 µM). The BSA helps to trap the released arachidonic acid. d. Add the this compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) group.
3. Stimulation of Arachidonic Acid Release: a. Prepare a stock solution of a calcium ionophore, such as A23187, in DMSO. b. Add the stimulant (e.g., A23187 at a final concentration of 1-5 µM) to the wells to induce arachidonic acid release. c. Incubate for 15-30 minutes at 37°C.
4. Measurement of Released Arachidonic Acid: a. After incubation, carefully collect the supernatant from each well. b. Measure the radioactivity in the supernatant using a liquid scintillation counter. This represents the amount of released [3H]-arachidonic acid. c. To determine the total incorporated radioactivity, lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) and measure the radioactivity of the lysate. d. Calculate the percentage of arachidonic acid release for each condition: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)) * 100. e. Plot the percentage of inhibition (relative to the stimulated vehicle control) against the log of this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of prostaglandins against gastric mucosal damage: current knowledge and proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
Improving the stability of Giripladib in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Giripladib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). Its mechanism of action involves blocking the hydrolysis of phospholipids at the sn-2 position, which in turn prevents the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Prepare stock solutions and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][4] Sonication may be required to fully dissolve the compound.[4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration.[2][4] For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the volume of DMSO added to the cell culture.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Possible Cause: Contamination of stock solutions.
-
Solution: Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary.
-
Issue 2: Precipitation of this compound in aqueous buffers or cell culture media.
-
Possible Cause: Low solubility of this compound in aqueous solutions.
-
Solution: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts. Perform serial dilutions of the DMSO stock solution in your aqueous buffer or media immediately before use.
-
Issue 3: Loss of this compound activity over the course of an experiment.
-
Possible Cause: Instability of this compound under specific experimental conditions (e.g., pH, light exposure).
-
Solution: Protect experimental setups from direct light, especially if the experiment is lengthy. Indole derivatives can be susceptible to photodegradation.[5] Maintain a stable pH in your experimental buffer system, as extreme pH values can promote the degradation of indole-containing compounds.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.
Table 1: Stability of this compound in Solution under Different Temperature Conditions
| Temperature | Storage Duration | Percent Degradation (Hypothetical) |
| -80°C | 6 months | < 1% |
| -20°C | 1 month | < 2% |
| 4°C | 1 week | ~5% |
| Room Temp (25°C) | 24 hours | ~10% |
Table 2: Influence of pH on this compound Stability in Aqueous Buffers
| pH | Incubation Time | Percent Degradation (Hypothetical) |
| 3.0 | 24 hours | ~15% |
| 5.0 | 24 hours | ~5% |
| 7.4 | 24 hours | < 2% |
| 9.0 | 24 hours | ~20% |
Table 3: Photostability of this compound Solution
| Light Condition | Exposure Duration | Percent Degradation (Hypothetical) |
| Dark Control | 24 hours | < 1% |
| Ambient Light | 24 hours | ~8% |
| Direct UV Light | 1 hour | > 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and sonicate in a water bath for 10-15 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C).
-
Analyze samples at various time points to determine the extent of degradation.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC to quantify photodegradation.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: this compound's mechanism of action within the cPLA2α signaling pathway.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Phospholipase | TargetMol [targetmol.com]
- 5. Photodegradation kinetics of some indolecarboxylic acids and their regulation effects on plant growth (groundnut and haricot bean) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Giripladib-induced cytotoxicity in cell lines
Welcome to the technical support center for Giripladib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize this compound-induced cytotoxicity in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indole-based potent inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] This enzyme is critical for releasing arachidonic acid (AA) from membrane phospholipids. The released AA is a precursor to various eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation.[4]
Q2: We are observing significant cytotoxicity and cell death after treating our cells with this compound. Is this expected?
Yes, while this compound is valued for its anti-inflammatory properties, it can induce cytotoxicity, particularly at higher concentrations or in sensitive cell lines. Its inhibition of cPLA2α can disrupt cellular signaling and homeostasis, leading to cell death. A Phase II clinical trial for osteoarthritis was terminated due to gastrointestinal side effects, suggesting potential toxicity.[1][4] The mechanism of cell death is often multifactorial, involving oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][4][5]
Q3: What is the typical cytotoxic concentration (IC50) for this compound?
The cytotoxic IC50 value for this compound is highly dependent on the specific cell line, cell density, treatment duration, and the assay used to measure viability. There is significant variability in reported IC50 values for cytotoxic compounds across different studies.[6][7] Therefore, it is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions. A general protocol for this is provided in the Experimental Protocols section.
Q4: How can we reduce the cytotoxicity observed in our experiments while still achieving effective cPLA2α inhibition?
Minimizing cytotoxicity involves addressing the underlying mechanisms of cell death. Based on the known effects of cPLA2α inhibition, we recommend the following strategies:
-
Co-treatment with an antioxidant: To counteract oxidative stress.
-
Co-treatment with an ER stress inhibitor: To alleviate endoplasmic reticulum stress.
-
Optimizing concentration and duration: Use the lowest effective concentration of this compound for the shortest possible time.
Details for these approaches are provided in the Troubleshooting Guide below.
Troubleshooting Guide
This guide provides solutions for common issues related to this compound-induced cytotoxicity.
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High levels of cell death (low viability in MTT/resazurin assay). | General cytotoxicity. | Determine the IC50 of this compound for your specific cell line and use a concentration at or below this value for your experiments. | Reduced cell death, allowing for the study of specific anti-inflammatory effects. |
| Increased intracellular Reactive Oxygen Species (ROS) detected (e.g., via DCFH-DA assay). | Oxidative Stress: cPLA2α inhibition can disrupt redox homeostasis, leading to an accumulation of ROS.[4] | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) . A starting concentration range is 1-10 mM.[8][9][10][11][12] | Significant reduction in intracellular ROS levels and a corresponding increase in cell viability. |
| Upregulation of ER stress markers (e.g., GRP78, CHOP) in Western blot. | Endoplasmic Reticulum (ER) Stress: Disruption of lipid metabolism from cPLA2α inhibition can lead to the unfolded protein response (UPR) and ER stress-mediated apoptosis. | Co-treat cells with a chemical chaperone such as 4-phenylbutyrate (4-PBA) . A starting concentration range is 1-5 mM.[13][14][15][16][17] | Decreased expression of ER stress markers (especially the pro-apoptotic CHOP) and improved cell survival. |
| Decreased mitochondrial membrane potential (ΔΨm) and/or reduced ATP levels. | Mitochondrial Dysfunction: Oxidative and ER stress can converge on mitochondria, leading to the loss of membrane potential, release of cytochrome c, and apoptosis.[5] | Implement strategies to reduce oxidative and ER stress (see above), as these are upstream of mitochondrial damage. | Stabilization of mitochondrial membrane potential and restoration of cellular ATP levels. |
| Positive staining for apoptosis markers (e.g., cleaved caspase-3, Annexin V). | Apoptosis: The culmination of cellular stress pathways often leads to programmed cell death. | Address the upstream stressors (oxidative and ER stress) with NAC and/or 4-PBA. | Reduction in the activation of executioner caspases like caspase-3 and a decrease in the apoptotic cell population.[1][18] |
Signaling Pathways and Workflows
Diagram 1: Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Pathway of this compound-induced cytotoxicity and points of intervention.
Diagram 2: Experimental Workflow for Testing Cytoprotective Agents
References
- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytosolic phospholipase A2 alpha amplifies early cyclooxygenase-2 expression, oxidative stress and MAP kinase phosphorylation after cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant N-Acetylcysteine and Glutathione Increase the Viability and Proliferation of MG63 Cells Encapsulated in the Gelatin Methacrylate/VA-086/Blue Light Hydrogel System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression | PLOS One [journals.plos.org]
- 18. Caspase-mediated inhibition of human cytosolic phospholipase A2 during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Inhibitory Effect of Giripladib on cPLA2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for validating the inhibitory effect of Giripladib on cytosolic phospholipase A2 (cPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit cPLA2?
This compound (also known as PLA-695) is a potent and specific indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is a key enzyme in the inflammatory process, as it catalyzes the release of arachidonic acid from membrane phospholipids.[2] This arachidonic acid is then converted into various pro-inflammatory mediators, such as prostaglandins and leukotrienes. This compound exerts its inhibitory effect by binding to the enzyme, thereby preventing the hydrolysis of its substrate and the subsequent production of these inflammatory molecules.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
While this compound is considered a specific inhibitor of cPLA2α, it is crucial to consider potential off-target effects, as with any pharmacological inhibitor. Some studies on other cPLA2 inhibitors, like pyrrophenone, have noted off-target effects on intracellular calcium signaling.[3] Researchers should perform appropriate control experiments to rule out any confounding effects not related to cPLA2α inhibition. This may include using a structurally distinct cPLA2α inhibitor or using genetic knockdown approaches (e.g., siRNA or shRNA) to confirm that the observed phenotype is specifically due to the inhibition of cPLA2α.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental validation of this compound's inhibitory effect on cPLA2.
Issue 1: Inconsistent or No Inhibition of cPLA2 Activity Observed
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect this compound Concentration | Verify the calculations for the final working concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or enzyme preparation. |
| Poor Solubility in Assay Buffer | Although soluble in DMSO, this compound may precipitate in aqueous assay buffers. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and compatible with your experimental system. Sonication of the stock solution before dilution may also help. |
| Inactive cPLA2 Enzyme | Confirm the activity of your cPLA2 enzyme (recombinant or in cell lysates) using a known activator (e.g., calcium ionophore A23187) or a positive control substrate. |
| Assay Interference | Components in your cell lysate or assay buffer may interfere with the assay. Run appropriate controls, including a vehicle control (DMSO) and a no-enzyme control. |
Issue 2: High Background Signal in Western Blot for Phosphorylated cPLA2 (p-cPLA2)
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use a blocking buffer containing 5% BSA or non-fat milk in TBST. |
| Insufficient Blocking | Ensure the membrane is fully submerged in blocking buffer and incubate for at least 1 hour at room temperature or overnight at 4°C. |
| Contaminated Buffers | Prepare fresh lysis, running, and transfer buffers. Filter buffers to remove any precipitates. |
| Overexposure | Reduce the exposure time during chemiluminescence detection. |
Issue 3: Variability in IC50 Values
| Potential Cause | Troubleshooting Step |
| Different Experimental Conditions | IC50 values can be influenced by factors such as cell line, incubation time, substrate concentration, and the specific assay used.[4] Standardize your protocol and report all experimental conditions when presenting your data. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Inaccurate Cell Seeding Density | Ensure consistent and accurate cell seeding for all wells to minimize variability in cell number at the time of treatment. |
Quantitative Data
The inhibitory potency of this compound is typically represented by its half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the experimental system.
| Inhibitor | Target | Assay/System | IC50 | Reference |
| This compound | cPLA2α | Enzyme Assay | 7 nM | [5] |
| This compound | cPLA2α | Rheumatoid Arthritis Mouse Model | - | [5] |
| ZPL-5212372 (related indole-based inhibitor) | cPLA2α | GLU Assay | 7 nM | [3] |
| ASB14780 (related indole-based inhibitor) | cPLA2α | Human Whole Blood Assay | 20 nM | [3] |
Experimental Protocols
cPLA2 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available cPLA2 assay kits and provides a general framework for measuring cPLA2 activity.
Materials:
-
Recombinant human cPLA2α enzyme
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Enzyme Preparation: Dilute the recombinant cPLA2α enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Reaction:
-
Add 10 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 20 µL of the diluted cPLA2α enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
-
Measurement: Immediately start monitoring the change in absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Phosphorylated cPLA2 (Ser505)
This protocol outlines the steps to detect the activated (phosphorylated) form of cPLA2 in cell lysates.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., TNF-α, calcium ionophore A23187)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-cPLA2 (Ser505)
-
Primary antibody: Mouse or Rabbit anti-total cPLA2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15 minutes) to induce cPLA2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each plate and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cPLA2 (Ser505) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total cPLA2 to normalize the levels of phosphorylated cPLA2 to the total amount of the enzyme.
Visualizations
Caption: cPLA2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of Giripladib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Giripladib. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to 3 years.[1] To prevent degradation from moisture and light, it is crucial to store the powder in a tightly sealed vial in a dark and dry environment.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the powder in freshly opened, anhydrous DMSO to the desired concentration. Sonication may be required to fully dissolve the compound.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is high enough to maintain solubility, but low enough to not affect your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell cultures.
-
Pre-warming Media: Gently pre-warm your cell culture media or aqueous buffer to 37°C before adding the this compound stock solution.
-
Gradual Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use of Surfactants: In some cases, the use of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final working solution can help to maintain solubility. However, the compatibility of any surfactant with your specific assay should be validated.
Q4: My this compound stock solution appears to have lost activity. What could be the cause?
A4: Loss of activity can be due to several factors:
-
Improper Storage: Storing the stock solution at temperatures warmer than recommended (-80°C for long-term) or for longer than the recommended duration can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquoting the stock solution into single-use vials is the best practice to avoid this.
-
Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can lead to hydrolysis of this compound over time. Always use anhydrous DMSO and keep vials tightly sealed.
-
Photodegradation: While specific data on this compound's photostability is limited, it is good practice to protect stock solutions and working solutions from direct light exposure by using amber vials or by wrapping vials in foil.
Q5: The this compound powder is difficult to handle and appears clumpy. What should I do?
A5: If the powder is adhering to the vial, it is recommended to centrifuge the vial briefly at a low speed (e.g., 1000 x g) for a few minutes to collect all the powder at the bottom before weighing.[2] Clumpiness can be a sign of moisture absorption. Ensure the vial is brought to room temperature before opening to prevent condensation from forming inside.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed vial, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Suitable for short-term storage. Aliquoting is still recommended. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and, if necessary, sonicate in a water bath for short intervals until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) sterile vials.
-
Store the aliquots at -80°C for long-term storage.
-
2. Western Blot Analysis of p-ERK and p-Akt Inhibition by this compound
-
Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt in a cellular context.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Starve the cells in serum-free media for a specified period (e.g., 4-24 hours) to reduce basal levels of p-ERK and p-Akt.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) to induce ERK and Akt phosphorylation for a specific duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and downstream signaling.
Caption: Western blot workflow for analyzing this compound's effect on protein phosphorylation.
References
Validation & Comparative
A Comparative Guide to cPLA2 Inhibitors: Giripladib vs. Ecopladib and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent inhibitors of cytosolic phospholipase A2 (cPLA2), with a particular focus on Giripladib and Ecopladib. Cytosolic phospholipase A2 is a critical enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][2][3] As such, inhibitors of cPLA2 are of significant interest for their potential therapeutic applications in a range of inflammatory diseases.[2]
Mechanism of Action of cPLA2 Inhibitors
Cytosolic phospholipase A2 (cPLA2) inhibitors are designed to block the enzymatic activity of cPLA2, thereby preventing the liberation of arachidonic acid from the sn-2 position of membrane phospholipids.[1] This inhibition effectively halts the downstream production of inflammatory mediators. This compound and Ecopladib are indole-based inhibitors that have been extensively studied for their potent and specific inhibition of cPLA2.[4][5][6][7]
The activation of cPLA2 is a multi-step process involving an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[1][8][9] Upon activation, cPLA2 translocates from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus to exert its catalytic function.[9] Inhibitors like this compound and Ecopladib are designed to interfere with this process, ultimately reducing the inflammatory response.
Comparative Analysis: this compound and Ecopladib
Both this compound and Ecopladib emerged from the same class of indole-based cPLA2 inhibitors and have been evaluated in clinical trials.[5][6] While both showed promise, their development was met with challenges.
| Inhibitor | Chemical Class | IC50 | Clinical Development Status | Key Findings |
| This compound | Indole derivative | 7 nM[10] | Advanced to Phase II clinical trials for osteoarthritis, but trials were terminated.[5][6][11] | Showed good efficacy in in vivo models of rheumatoid arthritis.[10] The termination of clinical trials was due to an imbalance of gastrointestinal and lipase events.[10] |
| Ecopladib | Indole derivative | 0.15 µM (GLU assay), 0.11 µM (rat whole blood assay)[5] | Advanced to Phase I clinical trials.[5] | Displayed oral efficacy in rat models of inflammation (carrageenan air pouch and paw edema).[5][7] |
Comparison with Other cPLA2 Inhibitors
To provide a broader context, the table below includes other notable cPLA2 inhibitors that have been utilized in preclinical and clinical research.
| Inhibitor | Chemical Class | IC50 | Notes |
| ZPL-5212372 | Indole derivative | 7 nM[10] | Potent and selective cPLA2α inhibitor that demonstrated efficacy in animal models of airway and skin inflammation.[6][11] |
| ASB14780 | Indole derivative | Not specified in provided results | Showed beneficial effects for the treatment of nonalcoholic fatty liver diseases.[6][11] |
| AK106-001616 | Not specified in provided results | Not specified in provided results | Demonstrated strong in vitro inhibition of cPLA2α and in vivo efficacy for inflammation, neuropathic pain, and pulmonary fibrosis.[6][11] |
| Pyrrophenone | Pyrrolidine-based | Not specified in provided results | A commercially available inhibitor used as a research tool to understand the role of cPLA2.[5] |
| RSC-3388 | Pyrrolidine-based | Not specified in provided results | Used to demonstrate the crucial role of cPLA2 in pulmonary inflammation during pneumococcal infection.[5] |
| Arachidonoyl trifluoromethyl ketone (AACOCF3) | Ketone | XI(50) 0.036[5] | One of the first reported GIVA cPLA2 inhibitors, widely used in research despite not being the most potent or selective.[5] |
Experimental Protocols
In Vitro cPLA2 Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like this compound and Ecopladib is a cell-based assay measuring the release of arachidonic acid.
-
Cell Culture: Human synoviocytes or other relevant cell types are cultured in appropriate media until they reach a suitable confluency.
-
Radiolabeling: The cells are incubated with [3H]arachidonic acid for a sufficient period (e.g., 24 hours) to allow for its incorporation into the cell membranes.
-
Inhibitor Treatment: The cells are washed to remove unincorporated [3H]arachidonic acid and then pre-incubated with various concentrations of the test inhibitor (e.g., this compound, Ecopladib) for a set time (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with an inflammatory agonist, such as interleukin-1β (IL-1β), to induce the activation of cPLA2 and the subsequent release of [3H]arachidonic acid.
-
Measurement of Arachidonic Acid Release: After a specific incubation period with the agonist, the cell culture supernatant is collected. The amount of released [3H]arachidonic acid in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The percentage of arachidonic acid release is calculated for each inhibitor concentration relative to the control (stimulated cells without inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of arachidonic acid release, is then determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Processes
Caption: The cPLA2 signaling cascade leading to eicosanoid production.
Caption: A typical workflow for an in vitro cPLA2 inhibition assay.
Conclusion
This compound and Ecopladib are potent indole-based inhibitors of cPLA2 that have been instrumental in understanding the role of this enzyme in inflammatory processes. While their clinical development has faced setbacks, they remain valuable tools for researchers. The broader landscape of cPLA2 inhibitors, encompassing various chemical scaffolds, continues to be an active area of investigation for the development of novel anti-inflammatory therapeutics. The detailed comparison and experimental context provided in this guide aim to support researchers in their evaluation and selection of appropriate cPLA2 inhibitors for their studies.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. cPLA2 inhibitors [chemdiv.com]
- 3. Regulatory functions of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Giripladib's Efficacy Across Diverse Cell Lines
A Technical Guide for Researchers
This guide provides a comparative overview of the effects of Giripladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), across different cell line models. The data and protocols presented herein are intended to support researchers in oncology, inflammation, and drug development in evaluating the therapeutic potential of cPLA2α inhibition.
This compound is an indole-based inhibitor targeting cPLA2α, a critical enzyme in the inflammatory cascade.[1] This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the primary precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking this initial step, this compound effectively attenuates downstream inflammatory pathways. Furthermore, studies have indicated that this compound can inhibit the radiation-induced phosphorylation of ERK and Akt in endothelial cells, suggesting a role in modulating cell signaling pathways beyond simple inflammation.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct inhibition of cPLA2α. This action prevents the liberation of arachidonic acid from membrane phospholipids, thereby blocking the synthesis of various inflammatory mediators.
Caption: Mechanism of Action of this compound.
Comparative Efficacy of this compound: In Vitro Data
The following tables summarize the inhibitory effects of this compound on cell viability and arachidonic acid release in representative cell lines. Please note: The following quantitative data is presented as an illustrative example to demonstrate comparative efficacy, due to the limited availability of direct side-by-side experimental results for this compound in the public domain.
Table 1: Inhibition of Cell Viability (IC50)
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) - 72h |
| MDA-MB-231 | Epithelial-like | Breast (Triple-Negative Adenocarcinoma) | 15.5 (Illustrative) |
| HUVEC | Endothelial | Umbilical Vein | 25.0 (Illustrative) |
| SW982 | Fibroblast-like | Synovium (Synovial Sarcoma) | 18.2 (Illustrative) |
Table 2: Inhibition of Stimulated Arachidonic Acid (AA) Release
| Cell Line | Stimulant | This compound IC50 (µM) |
| SW982 | IL-1β (10 ng/mL) | 0.5 (Illustrative) |
| HUVEC | Thrombin (1 U/mL) | 0.8 (Illustrative) |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate cross-experimental comparisons.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, HUVEC) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.
Protocol 2: Arachidonic Acid (AA) Release Assay
This protocol measures the ability of this compound to inhibit the release of radiolabeled arachidonic acid from cell membranes following stimulation.
-
Cell Labeling: Seed cells (e.g., SW982 synoviocytes) in 24-well plates and grow to near confluence. Label the cells by incubating them overnight with 0.5 µCi/mL of [³H]-arachidonic acid in culture medium.
-
Wash: The following day, wash the cells three times with serum-free medium containing 1 mg/mL fatty acid-free BSA to remove unincorporated [³H]-AA.
-
Inhibitor Pre-incubation: Add 500 µL of fresh serum-free medium containing various concentrations of this compound or vehicle control to the wells. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the appropriate stimulant (e.g., IL-1β to a final concentration of 10 ng/mL) to each well and incubate for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Analysis: Calculate the percentage inhibition of AA release for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of an inhibitor on cell viability.
Caption: Standard workflow for a cell viability assay.
References
A Comparative Analysis of Giripladib and Other Indole-Based Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and oncology research, phospholipase A2 (PLA2) enzymes have emerged as critical therapeutic targets. These enzymes initiate the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. Among the numerous inhibitors developed, indole-based compounds have shown significant promise. This guide provides a detailed comparative analysis of Giripladib, a cytosolic PLA2 (cPLA2) inhibitor, and other notable indole-based inhibitors targeting secreted PLA2 (sPLA2), such as Varespladib and Ecopladib.
Introduction to Phospholipase A2 and Indole-Based Inhibitors
Phospholipase A2 enzymes are broadly classified into two main types: cytosolic (cPLA2) and secreted (sPLA2). While both play a role in hydrolyzing phospholipids to release arachidonic acid, they differ in their localization, structure, and mechanism of activation. This distinction is crucial for understanding the specific therapeutic applications of their respective inhibitors.
Indole derivatives have proven to be a versatile scaffold for the development of potent PLA2 inhibitors. This compound and Ecopladib are indole-based compounds that specifically target the alpha isoform of cytosolic phospholipase A2 (cPLA2α).[1][2] In contrast, Varespladib is a prominent indole-based inhibitor of several isoforms of secreted phospholipase A2, including IIa, V, and X.[3]
Comparative Performance: A Quantitative Overview
The inhibitory potency of these compounds is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected indole-based PLA2 inhibitors against their respective targets.
| Inhibitor | Target PLA2 Isoform(s) | IC50 Value | Assay Method | Reference |
| This compound | cPLA2α | Not explicitly stated in provided results, but described as a potent inhibitor. | - | [1][4] |
| Ecopladib | cPLA2α | 0.15 µM | GLU micelle assay | [2][5] |
| 0.11 µM | Rat whole blood assay | [2][5] | ||
| Varespladib | sPLA2-IIA | 9 nM | Not specified | [6] |
| sPLA2-IIA (human serum) | 6.2 nM | Not specified | [6][7] | |
| sPLA2-V, sPLA2-X | Inhibits | Not specified | [3] |
Mechanism of Action and Signaling Pathway
The differential targeting of cPLA2 and sPLA2 by these indole-based inhibitors results in distinct effects on the arachidonic acid signaling pathway. Cytosolic PLA2α is an intracellular enzyme that, upon activation by calcium, translocates to the membrane to release arachidonic acid. Secreted PLA2s are extracellular enzymes that can act on the outer leaflet of the cell membrane.
Below is a diagram illustrating the points of inhibition for cPLA2 and sPLA2 inhibitors within the arachidonic acid cascade.
Experimental Protocols
The determination of inhibitory activity for these compounds relies on specific and sensitive assays. Below are generalized methodologies for assessing cPLA2 and sPLA2 inhibition.
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
A common method for measuring cPLA2α activity is a cell-free assay using a synthetic substrate.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. This compound (PLA-695) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. content.abcam.com [content.abcam.com]
Validating the Anti-Angiogenic Effects of Giripladib in Comparison to Known Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Giripladib, a cytosolic phospholipase A2 (cPLA2) inhibitor, with established angiogenesis inhibitors that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway. The following sections present available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows to aid in the evaluation of this compound as a potential anti-angiogenic agent.
Comparative Analysis of Anti-Angiogenic Activity
Table 1: Inhibition of Endothelial Cell Proliferation
| Inhibitor | Target | Cell Line | IC50 | Citation |
| This compound (related cPLA2 inhibitor AVX420) | cPLA2α | CCRF-CEM (Leukemia) | 0.09 µM (for cell viability) | [1] |
| Bevacizumab | VEGF-A | HUVEC | Not directly applicable (antibody) | [2] |
| Sunitinib | VEGFR, PDGFR, c-KIT | HUVEC | ~2 µM (for growth inhibition) | [3] |
Table 2: Inhibition of Endothelial Cell Tube Formation
| Inhibitor | Target | Observations | Quantitative Data | Citation |
| This compound (and other cPLA2 inhibitors) | cPLA2 | Inhibition of tube formation demonstrated. | Specific IC50 or % inhibition not available for this compound. | [4] |
| Bevacizumab | VEGF-A | Significant reduction in tube length. | - | [2] |
| Sunitinib | VEGFR, PDGFR, c-KIT | Potent inhibition of angiogenesis in vitro. | Significant reduction in tube length. | [5] |
Table 3: Inhibition of Endothelial Cell Migration
| Inhibitor | Target | Observations | Quantitative Data | Citation |
| This compound (and other cPLA2 inhibitors) | cPLA2 | Inhibition of endothelial cell migration. | Specific IC50 or % inhibition not available for this compound. | [4] |
| Bevacizumab | VEGF-A | Inhibition of VEGF-induced migration. | - | |
| Sunitinib | VEGFR, PDGFR, c-KIT | Inhibition of endothelial cell migration. | - | [3] |
Signaling Pathways in Angiogenesis: this compound vs. VEGF Inhibitors
Angiogenesis is a complex process regulated by a multitude of signaling pathways. This compound and the compared VEGF inhibitors intervene at different points in these cascades.
This compound, as a cPLA2 inhibitor, targets the production of arachidonic acid and lysophospholipids, which are key lipid messengers involved in inflammatory and angiogenic signaling. cPLA2 activation can be downstream of VEGF receptor signaling, indicating a potential role for this compound in modulating VEGF-driven angiogenesis.
In contrast, Bevacizumab directly sequesters VEGF-A, preventing its binding to its receptors (VEGFRs). Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the intracellular signaling cascade initiated by the activation of VEGFRs and other growth factor receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate growth medium containing the desired concentrations of this compound or other inhibitors. A typical cell density is 1.5-3 x 10^4 cells per well.
-
Incubation: Add 150 µL of the cell suspension to each Matrigel®-coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Culture: Seed endothelial cells in a 24-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or other inhibitors to the wells.
-
Imaging: Capture images of the scratch at the initial time point (0 hours) and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of cell migration can be calculated as the percentage of wound closure over time.
Conclusion
This compound, through its inhibition of cPLA2, presents a distinct mechanism of action for potentially disrupting angiogenesis compared to conventional VEGF pathway inhibitors. The available data on related cPLA2 inhibitors suggest anti-angiogenic potential. However, to fully validate the anti-angiogenic effects of this compound and to accurately benchmark its performance, direct comparative studies with established inhibitors like Bevacizumab and Sunitinib using standardized in vitro and in vivo models are essential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies. Further research is warranted to elucidate the precise quantitative efficacy of this compound in inhibiting key angiogenic processes and to explore its therapeutic potential in angiogenesis-dependent diseases.
References
- 1. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic Phospholipase A2 and Lysophospholipids in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Comparative Guide to the Potential Effects of sPLA2 Inhibitors on ERK/Akt Signaling, with a Focus on Giripladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of secretory phospholipase A2 (sPLA2) inhibitors, with a specific focus on Giripladib, on the crucial ERK/Akt signaling pathways. While direct experimental data on the reproducibility of this compound's effects on these pathways is not yet publicly available, this document synthesizes existing knowledge on the mechanism of action of sPLA2 inhibitors and their observed impact on ERK and Akt signaling to offer a foundational resource for researchers in this field.
Introduction to this compound and its Target
This compound is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with a reported IC50 of 7 nM. It has demonstrated efficacy in animal models of rheumatoid arthritis. cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The activation of cPLA2α and other sPLA2 enzymes is linked to the activation of downstream signaling pathways, including the ERK and Akt pathways, which are pivotal in cell proliferation, survival, and inflammation.
The Role of ERK and Akt Signaling in Cellular Processes
The Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) signaling pathways are two of the most critical intracellular signaling cascades.
-
The MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Activation of the ERK pathway is often initiated by growth factors and cytokines, leading to a cascade of protein phosphorylations that culminate in the activation of transcription factors and subsequent gene expression. Studies have shown that phospholipase A2 (PLA2) activity is often required for the phosphorylation and activation of ERK.[1]
-
The PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. It is typically activated by growth factors and other stimuli that engage receptor tyrosine kinases. Activated Akt can phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell growth. There is significant crosstalk between the PI3K/Akt and MAPK/ERK pathways, with the potential for both synergistic and antagonistic interactions.
Comparative Analysis of sPLA2 Inhibitors on ERK/Akt Signaling
The following table summarizes the effects of various PLA2 inhibitors on ERK and Akt signaling, based on available preclinical data. This provides a comparative context for the anticipated, though not yet experimentally confirmed, effects of this compound.
| Inhibitor/Compound | Target | Experimental System | Measured Outcome | Observed Effect |
| [Hypothetical] this compound | cPLA2α | Various (e.g., Macrophages, Synoviocytes) | p-ERK, p-Akt | Expected to inhibit stimulus-induced ERK and potentially Akt phosphorylation. |
| Arachidonyl Trifluoromethyl Ketone (ATK) | cPLA2 | Pulmonary Fibroblasts | p-ERK | Attenuated radiation-induced increase in phosphorylated-ERK levels.[2] |
| Pyrrolidine-1 | cPLA2α | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation (downstream of ERK/Akt) | Inhibited HUVEC proliferation, an effect reversible by exogenous arachidonic acid.[3] |
| Orientin | sPLA2-IIA | Human Umbilical Vein Endothelial Cells (HUVECs) | p-ERK, cPLA2 activation | Suppressed LPS-induced activation of cPLA2 and ERK1/2.[4] |
| Bilobetin and Ginkgetin | sPLA2-II | RAW 264.7 Macrophages | TNFα, iNOS, COX-2 expression (downstream of ERK/Akt) | Inhibited the production of inflammatory mediators.[5] |
| Varespladib | sPLA2 | Various (in the context of snake venom) | Myonecrosis, Hemorrhage | Inhibited venom-induced toxicities, which are often mediated by inflammatory signaling.[6][7][8][9] |
Experimental Protocols
Assessing ERK and Akt Phosphorylation by Western Blotting
This protocol outlines a standard method for investigating the effect of an sPLA2 inhibitor, such as this compound, on the phosphorylation of ERK and Akt in a relevant cell line (e.g., macrophages, endothelial cells, or synoviocytes).
1. Cell Culture and Treatment:
- Culture the chosen cell line to 70-80% confluency in appropriate growth medium.
- Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
- Pre-incubate the cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulate the cells with a known activator of the ERK/Akt pathways (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a relevant growth factor) for a predetermined time (e.g., 15-30 minutes).
2. Protein Extraction:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
- Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
- Wash the membrane extensively with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK and p-Akt signals to their respective total protein levels to account for any variations in protein loading.
- Compare the normalized phosphorylation levels in the this compound-treated samples to the stimulated control to determine the inhibitory effect.
Visualizations
Caption: sPLA2-mediated activation of ERK and Akt signaling pathways.
References
- 1. Stretch-induced ERK2 phosphorylation requires PLA2 activity in skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Cytosolic Phospholipase A2-Arachidonic Acid Pathway With Arachidonyl Trifluoromethyl Ketone Attenuates Radiation-Induced Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Orientin on Secretory Group IIA Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of two new antagonists of secretory PLA2 on TNF, iNOS, and COX-2 expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 9. Inhibitory Effects of Varespladib, CP471474, and Their Potential Synergistic Activity on Bothrops asper and Crotalus durissus cumanensis Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Giripladib's Role in Enhancing Chemotherapy Efficacy
For Immediate Release
A growing body of preclinical evidence suggests that the inhibition of cytosolic phospholipase A2 alpha (cPLA2α) could be a promising strategy to enhance the efficacy of conventional chemotherapy agents in aggressive cancers. While specific clinical data on the direct combination of Giripladib with chemotherapeutics remains under investigation, compelling research on other potent cPLA2α inhibitors demonstrates a significant synergistic effect, particularly in breast cancer models when combined with doxorubicin. This guide provides a comprehensive comparison of the performance of cPLA2α inhibition in combination with chemotherapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Synergistic Effect of cPLA2α Inhibition with Doxorubicin in Breast Cancer
A pivotal study has shown that blocking cPLA2α can sensitize aggressive breast cancer cells to the cytotoxic effects of doxorubicin, a commonly used chemotherapy drug.[1] The research highlights that both acute and chronic exposure of breast cancer cells to doxorubicin leads to an increased expression of cPLA2α.[1] This upregulation of cPLA2α is also observed in breast cancer patients following chemotherapy, suggesting it as a potential mechanism of treatment resistance.[1]
Pharmacological inhibition of cPLA2α has been demonstrated to almost completely suppress breast cancer cell growth, survival, and migration when used in combination with doxorubicin.[1] This synergistic effect is further supported by experiments where the genetic depletion of cPLA2α significantly sensitized breast cancer cells to doxorubicin treatment.[1]
Quantitative Analysis of Synergy
The synergistic interaction between a cPLA2α inhibitor and a chemotherapy agent is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy. While specific CI values for this compound are not yet publicly available, the principle of this analysis is crucial for evaluating potential drug combinations.
Table 1: Illustrative Quantitative Data for cPLA2α Inhibitor and Doxorubicin Combination in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MDA-MB-231 | Doxorubicin alone | 1.5 | - |
| cPLA2α Inhibitor alone | 5.0 | - | |
| Doxorubicin + cPLA2α Inhibitor | 0.5 (Doxorubicin) + 1.0 (Inhibitor) | < 1 (Synergistic) | |
| MCF-7 | Doxorubicin alone | 0.8 | - |
| cPLA2α Inhibitor alone | 7.5 | - | |
| Doxorubicin + cPLA2α Inhibitor | 0.2 (Doxorubicin) + 1.5 (Inhibitor) | < 1 (Synergistic) |
Note: The data presented in this table is illustrative and based on the trends observed in studies with cPLA2α inhibitors. Specific values for this compound would need to be determined through dedicated preclinical studies.
Unveiling the Mechanism of Synergy: The Signaling Pathway
The synergistic effect of cPLA2α inhibition with doxorubicin is attributed to the suppression of key survival signaling pathways. Research indicates that the inhibition of cPLA2α leads to a decrease in the phosphorylation of ERK, mTOR, S6, and 4EBP1.[1] This suggests that by blocking cPLA2α, the pro-survival signals mediated by the ERK and mTOR pathways are dampened, rendering the cancer cells more susceptible to the DNA-damaging effects of doxorubicin.
Figure 1: Proposed signaling pathway for the synergistic effect of this compound and Doxorubicin.
Experimental Protocols
To assess the synergistic effects of this compound with chemotherapy agents, a series of well-established in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapy agent (e.g., doxorubicin), and their combination at fixed ratios for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each drug and the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
References
Safety Operating Guide
Personal protective equipment for handling Giripladib
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of Giripladib (also known as PLA-695), a potent and specific inhibitor of cytosolic phospholipase A2 (cPLA2). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given this compound's classification and its use in cancer research, it should be handled as a hazardous compound. The following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | A full-face shield should be worn over safety goggles, especially when there is a risk of splashing during solution preparation or handling. |
| Respiratory Protection | Respirator | An N95 respirator or higher is recommended when handling the powdered form of this compound or when there is a potential for aerosol generation. |
Hazard Identification and First Aid
The following table summarizes the known hazards of this compound. This information is based on available Safety Data Sheets (SDS) and general knowledge of similar chemical compounds.
| Hazard | Description | First Aid Measures |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a tightly sealed container in a dry and well-ventilated place. Avoid repeated freeze-thaw cycles of solutions.
Preparation of Stock Solutions
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO).
| Parameter | Value | Notes |
| Solubility in DMSO | ~125 mg/mL (167.73 mM) | Sonication may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as this compound is hygroscopic. |
| Recommended Stock Concentration | 10 mM | Prepare a stock solution that is at least 1000 times more concentrated than the final working concentration for cell-based assays. |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.
Caption: A typical workflow for an in vitro cell viability experiment with this compound.
Signaling Pathway of this compound's Target: cPLA2
This compound is a specific inhibitor of cytosolic phospholipase A2 (cPLA2). Understanding the cPLA2 signaling pathway is crucial for interpreting experimental results. Upon cell stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, and MAP kinases are activated. This leads to the translocation of cPLA2 to the membrane and its phosphorylation, resulting in the release of arachidonic acid, a key precursor for pro-inflammatory lipid mediators.
Caption: The cPLA2 signaling pathway and the inhibitory action of this compound.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, gloves, gowns, and cell culture media, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, sealed biohazard bag or container. This includes gloves, gowns, pipette tips, and plasticware. |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste. |
All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
